molecular formula C18H22N4O7S2 B2675540 Ethyl 2-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate CAS No. 893150-04-4

Ethyl 2-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Cat. No.: B2675540
CAS No.: 893150-04-4
M. Wt: 470.52
InChI Key: VWPCOOWAESOVLR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an ester group (from the ethyl acetate moiety), a thiadiazole ring, a thioether group, and an amide group (from the benzamido moiety). It also contains a trimethoxybenzene ring, which is a benzene ring substituted with three methoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The exact structure would depend on the specific arrangement of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and ester groups could increase its solubility in polar solvents, while the benzene and thiadiazole rings could increase its solubility in nonpolar solvents .

Scientific Research Applications

Anticancer Applications

A series of novel 1,3,4-thiadiazole derivatives, including compounds similar in structure to Ethyl 2-(2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate, have been synthesized and evaluated for their anticancer properties. These compounds were tested against various human tumor cell lines, revealing significant inhibitory effects. For instance, certain derivatives demonstrated potent cytotoxic activity via apoptosis, indicating their potential as therapeutic agents for cancer treatment (Almasirad et al., 2016). Additionally, studies on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have highlighted their role as glutaminase inhibitors, with implications in cancer therapy by attenuating the growth of human lymphoma cells (Shukla et al., 2012).

Insecticidal Applications

Research into thiadiazole derivatives has also explored their potential as insecticidal agents. Novel heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their efficacy against the cotton leafworm, Spodoptera littoralis. These studies have identified promising compounds that exhibit significant insecticidal activity, offering a new avenue for pest control strategies (Fadda et al., 2017).

Antimicrobial Applications

Another area of research involves the synthesis of polyfunctionally substituted heterocyclic compounds derived from thiadiazole derivatives for antimicrobial purposes. These studies have led to the discovery of compounds with potent antimicrobial properties, which could serve as the basis for developing new antimicrobial drugs (El-Sayed et al., 2015). Additionally, 4-oxo-thiazolidine derivatives have been synthesized and shown to possess significant antimicrobial activities, further underscoring the potential of thiadiazole derivatives in this field (Patel et al., 2009).

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information about its intended use or biological activity. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its biological activity, optimizing its structure for better activity or selectivity, and conducting preclinical and clinical trials .

Properties

IUPAC Name

ethyl 2-[[2-[[5-[(3,4,5-trimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O7S2/c1-5-29-14(24)8-19-13(23)9-30-18-22-21-17(31-18)20-16(25)10-6-11(26-2)15(28-4)12(7-10)27-3/h6-7H,5,8-9H2,1-4H3,(H,19,23)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPCOOWAESOVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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